molecular formula C12H13NO3 B118623 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 143767-54-8

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B118623
M. Wt: 219.24 g/mol
InChI Key: CNBQGXOEOOVTPA-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 143767-54-8 . It has a molecular weight of 219.24 . This compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-acetyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid . The InChI code for this compound is 1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 171-175°C .

Scientific Research Applications

Derivative Preparation and Characterization

A study by Jansa, Macháček, and Bertolasi (2006) focused on preparing derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These derivatives were characterized by various analytical methods, including NMR spectroscopy and X-ray diffraction (Jansa, Macháček, & Bertolasi, 2006).

Orthogonal Functionalization

Yan et al. (2016) developed a protocol for orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines using the Ugi four-component reaction. This study revealed different outcomes based on the reaction conditions, offering a method for creating diverse tetrahydroisoquinoline structures (Yan, Bai, Xu, & Feng, 2016).

Redox-Neutral Annulations

Zhu and Seidel (2017) investigated the redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with 2-alkylquinoline-3-carbaldehydes, involving dual C–H bond functionalization. Acetic acid was used as the sole promoter in these transformations (Zhu & Seidel, 2017).

Enantioselective Synthesis

Kammermeier, Lerch, and Sommer (1992) described the synthesis of racemic and enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters. This study highlighted methods for achieving enantioselectivity, important in the development of stereochemically pure compounds (Kammermeier, Lerch, & Sommer, 1992).

Synthesis of Novel Derivatives

Kotha and Banerjee (2007) reported an efficient route for synthesizing several novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. They utilized a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions for this synthesis (Kotha & Banerjee, 2007).

Antibiotic Discovery

Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, from Janibacter limosus. This compound, related to 1,2,3,4-tetrahydroquinoline, showed significant biological activity against bacteria and fungi (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Biological Significance and Peptide Design

Kotha, Deodhar, and Khedkar (2014) discussed the biological significance of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a core element in various biologically active compounds and peptide-based drugs. They provided insights into synthetic approaches for Tic derivatives (Kotha, Deodhar, & Khedkar, 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage was designed . These new inhibitors were evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay . This could serve as a promising lead compound for further optimization into potent inhibitors against the PD-1/PD-L1 PPI .

properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBQGXOEOOVTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391268
Record name 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

143767-54-8
Record name 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of acetone (75 mL) and 2N NaOH (100 mL) was added portionwise 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride (10.00 g, 46.8 mmol). After stirring for 10 min, acetyl chloride (7.38 g, 94 mmol) in acetone (50 mL) was added slowly into the above solution, followed with 2N NaOH at room temperature. The reaction mixture was maintained at a pH>10 and stirred for 1 hour. The acetone was evaporated in vacuo and acidified the residue by adding 3N HCl. The separated solid was collected by filtration, washed several times with water, and dried to afford the known 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as an enantiomeric mixture, 7.90 g, (76.9%); mp 178-180° C. (170-171° C.):21 1H NMR (DMSO-d6) δ 2.15 (3H, s, Me), 3.02-3.24 (2H, m), 4.29-4.75 (2H, m), 4.98-5.17 (1H, m), 7.17-7.21 (4H, m, 4×ArH), 12.70 (1H, brs, exchangeable, OH); m/z219.0 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
S TACHIBANA, H MATSUO… - Chemical and …, 1968 - jstage.jst.go.jp
Decarboxylation of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives, I, II, III, IV and IV hydrochloride, in acetophenone and benzaldehyde as solvents, was examined. It was …
Number of citations: 10 www.jstage.jst.go.jp
AK Ghosh, G Gong, V Grum-Tokars… - Bioorganic & medicinal …, 2008 - Elsevier
Design, synthesis and biological evaluation of a series of 5-chloropyridine ester-derived severe acute respiratory syndrome-coronavirus chymotrypsin-like protease inhibitors is …
Number of citations: 136 www.sciencedirect.com

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